Cas no 73605-91-1 (Ethyl 1H-1,2,3-benzotriazole-5-carboxylate)

Ethyl 1H-1,2,3-benzotriazole-5-carboxylate is a versatile heterocyclic compound featuring a benzotriazole core with an ester functional group at the 5-position. This structure imparts stability and reactivity, making it valuable in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and corrosion inhibitors. The ethyl ester group enhances solubility in organic solvents, facilitating further derivatization. Its benzotriazole moiety contributes to chelating properties and UV absorption, broadening applications in material science. The compound’s high purity and well-defined reactivity profile ensure consistent performance in complex reactions. It is commonly used in intermediates for bioactive molecules, offering a balance of synthetic utility and functional group compatibility.
Ethyl 1H-1,2,3-benzotriazole-5-carboxylate structure
73605-91-1 structure
Product Name:Ethyl 1H-1,2,3-benzotriazole-5-carboxylate
CAS No:73605-91-1
MF:C9H9N3O2
MW:191.186661481857
MDL:MFCD00963122
CID:59498
PubChem ID:6412359
Update Time:2025-06-14

Ethyl 1H-1,2,3-benzotriazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl benzotriazole-5-carboxylate
    • 1H-Benzotriazole-5-carboxylic acid ethyl ester
    • ethyl 4H-benzotriazole-5-carboxylate
    • Ethyl benzotriazole-6-carboxylate
    • 1H-benzo[1,2,3]triazole-5-carboxylic acid ethyl ester
    • 1H-Benzotriazole-5-carboxylicacid,ethyl ester (9CI)
    • 1H-Benzotriazole-6-carboxylicacid,ethyl ester
    • 4H-benzotriazole-5-carboxylic acid ethyl ester
    • Benzotriazole-5-carboxylic acid,ethyl ester (6CI)
    • Ethyl 1H-1,2,3-benzotriazole-5-carboxylate
    • ethyl 1H-benzotriazole-5-carboxylate
    • MFCD00963122
    • ETHYL 1H-BENZO[D][1,2,3]TRIAZOLE-5-CARBOXYLATE
    • AKOS006241759
    • Ethyl 2H-benzotriazole-5-carboxylate
    • FT-0656334
    • INHQGDXFYZBMFS-UHFFFAOYSA-N
    • A837871
    • 73605-91-1
    • ethyl 1H-1,2,3-benzotriazole-6-carboxylate
    • D83521
    • CS-0150008
    • SCHEMBL452867
    • BS-17485
    • ETHYL1H-BENZO[D][1,2,3]TRIAZOLE-5-CARBOXYLATE
    • MDL: MFCD00963122
    • Inchi: 1S/C9H9N3O2/c1-2-14-9(13)6-3-4-7-8(5-6)11-12-10-7/h3-5H,2H2,1H3,(H,10,11,12)
    • InChI Key: INHQGDXFYZBMFS-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=CC2C(C=1)=NNN=2)=O

Computed Properties

  • Exact Mass: 191.06900
  • Monoisotopic Mass: 191.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.9A^2
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.339
  • Melting Point: 108-109 ºC
  • Boiling Point: 356.8 °C at 760 mmHg
  • Flash Point: 356.8 °C at 760 mmHg
  • Refractive Index: 1.635
  • PSA: 67.87000
  • LogP: 1.13460
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

Ethyl 1H-1,2,3-benzotriazole-5-carboxylate Security Information

Ethyl 1H-1,2,3-benzotriazole-5-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 1H-1,2,3-benzotriazole-5-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM161740-5g
Ethyl benzotriazole-5-carboxylate
73605-91-1 97%
5g
$318 2021-06-17
Chemenu
CM161740-10g
Ethyl benzotriazole-5-carboxylate
73605-91-1 97%
10g
$533 2021-06-17
Alichem
A019094035-10g
Ethyl 1H-benzo[d][1,2,3]triazole-5-carboxylate
73605-91-1 97%
10g
$558.60 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FY426-50mg
Ethyl 1H-1,2,3-benzotriazole-5-carboxylate
73605-91-1 98%
50mg
110.0CNY 2021-08-05
TRC
E926260-100mg
Ethyl 1H-1,2,3-benzotriazole-5-carboxylate
73605-91-1
100mg
$64.00 2023-05-18
TRC
E926260-250mg
Ethyl 1H-1,2,3-benzotriazole-5-carboxylate
73605-91-1
250mg
$98.00 2023-05-18
TRC
E926260-500mg
Ethyl 1H-1,2,3-benzotriazole-5-carboxylate
73605-91-1
500mg
$150.00 2023-05-18
TRC
E926260-1g
Ethyl 1H-1,2,3-benzotriazole-5-carboxylate
73605-91-1
1g
$207.00 2023-05-18
Apollo Scientific
OR954350-1g
Ethyl 1H-1,2,3-benzotriazole-5-carboxylate
73605-91-1 98%
1g
£66.00 2025-02-21
Apollo Scientific
OR954350-5g
Ethyl 1H-1,2,3-benzotriazole-5-carboxylate
73605-91-1 98%
5g
£197.00 2025-02-21

Ethyl 1H-1,2,3-benzotriazole-5-carboxylate Production Method

Ethyl 1H-1,2,3-benzotriazole-5-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:73605-91-1)Ethyl 1H-1,2,3-benzotriazole-5-carboxylate
Order Number:A837871
Stock Status:in Stock
Quantity:50.0g/25.0g/10.0g/5.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:41
Price ($):1760.0/1080.0/556.0/312.0
Email:sales@amadischem.com

Ethyl 1H-1,2,3-benzotriazole-5-carboxylate Related Literature

Additional information on Ethyl 1H-1,2,3-benzotriazole-5-carboxylate

Research Update on Ethyl 1H-1,2,3-benzotriazole-5-carboxylate (CAS: 73605-91-1) in Chemical Biology and Pharmaceutical Applications

Ethyl 1H-1,2,3-benzotriazole-5-carboxylate (CAS: 73605-91-1), a benzotriazole derivative, has recently gained attention in chemical biology and pharmaceutical research due to its versatile scaffold and potential therapeutic applications. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes. Recent studies have explored its structural modifications to enhance pharmacological properties and target specificity.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a precursor for novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers synthesized a series of derivatives by modifying the ester group and introducing substituents at the benzotriazole ring, resulting in compounds with improved selectivity and potency against BTK, a crucial target in B-cell malignancies. The lead compound from this series showed promising in vitro activity with an IC50 of 12 nM and good pharmacokinetic properties in preclinical models.

In antimicrobial research, a team from the University of Manchester reported in Antimicrobial Agents and Chemotherapy (2024) that Ethyl 1H-1,2,3-benzotriazole-5-carboxylate derivatives exhibited potent activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve inhibition of bacterial DNA gyrase, as confirmed by molecular docking studies and enzyme inhibition assays. These findings suggest potential applications in addressing antibiotic resistance challenges.

The compound's photophysical properties have also been investigated for bioimaging applications. A recent publication in ACS Chemical Biology (2024) described the development of fluorescent probes based on the benzotriazole core, where Ethyl 1H-1,2,3-benzotriazole-5-carboxylate served as the starting material for synthesizing environment-sensitive fluorophores. These probes demonstrated excellent cell permeability and were successfully used for real-time monitoring of intracellular pH changes in cancer cells.

From a synthetic chemistry perspective, recent advances have focused on developing more efficient and sustainable routes to produce Ethyl 1H-1,2,3-benzotriazole-5-carboxylate. A green chemistry approach published in Organic Process Research & Development (2023) utilized microwave-assisted synthesis and biocatalysis to improve the yield (85%) and reduce the environmental impact of the production process. This advancement is particularly significant for scaling up production while maintaining cost-effectiveness.

Ongoing clinical research is exploring the therapeutic potential of compounds derived from Ethyl 1H-1,2,3-benzotriazole-5-carboxylate. Phase I clinical trials are currently underway for a BTK inhibitor developed from this scaffold, with preliminary results showing favorable safety profiles in healthy volunteers. Additionally, preclinical studies are investigating its derivatives as potential treatments for neurodegenerative diseases, leveraging the compound's ability to cross the blood-brain barrier.

In conclusion, Ethyl 1H-1,2,3-benzotriazole-5-carboxylate (CAS: 73605-91-1) continues to be a valuable building block in medicinal chemistry, with recent research expanding its applications across multiple therapeutic areas. The compound's structural versatility, combined with advancements in synthetic methodologies and biological evaluation techniques, positions it as an important tool for drug discovery and chemical biology research. Future directions may include further optimization of its derivatives for improved target engagement and the exploration of combination therapies in oncology and infectious diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:73605-91-1)Ethyl 1H-1,2,3-benzotriazole-5-carboxylate
A837871
Purity:99%/99%/99%/99%
Quantity:50.0g/25.0g/10.0g/5.0g
Price ($):1760.0/1080.0/556.0/312.0
Email